1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine
Overview
Description
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine is a chemical compound with the molecular formula C₁₁H₁₄F₃N₃. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing an amine group.
Scientific Research Applications
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Preparation Methods
The synthesis of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-trifluoromethylpyridine, which can be obtained through the chlorination and subsequent fluorination of trichloromethylpyridine.
Formation of Piperidine Ring: The piperidine ring is constructed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine can be compared with other similar compounds:
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-4-16-10(7-8)17-5-2-9(15)3-6-17/h1,4,7,9H,2-3,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWINGKPRVHSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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